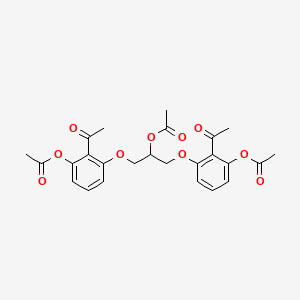
1,3-Bis(3-acetoxy-2-acetylphenoxy)-2-acetoxypropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(3-acetoxy-2-acetylphenoxy)-2-acetoxypropane: is a complex organic compound characterized by its multiple acetoxy and acetyl functional groups attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3-acetoxy-2-acetylphenoxy)-2-acetoxypropane typically involves multi-step organic reactions. One common method includes the esterification of phenolic compounds with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions often require controlled temperatures and anhydrous environments to prevent hydrolysis of the ester groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as column chromatography, is also common to isolate the desired compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(3-acetoxy-2-acetylphenoxy)-2-acetoxypropane can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding phenolic and acetic acid derivatives.
Oxidation: The acetyl groups can be oxidized to form carboxylic acids.
Substitution: The phenolic groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acids or bases at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens or nitrating agents under acidic conditions.
Major Products Formed
Hydrolysis: Phenolic compounds and acetic acid.
Oxidation: Carboxylic acids.
Substitution: Halogenated or nitrated phenolic derivatives.
Applications De Recherche Scientifique
1,3-Bis(3-acetoxy-2-acetylphenoxy)-2-acetoxypropane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,3-Bis(3-acetoxy-2-acetylphenoxy)-2-acetoxypropane involves its interaction with specific molecular targets. The acetoxy and acetyl groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially altering their activity. The compound’s ability to undergo various chemical reactions also allows it to participate in metabolic pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Bis(3-hydroxy-2-acetylphenoxy)-2-hydroxypropane
- 1,3-Bis(3-methoxy-2-acetylphenoxy)-2-methoxypropane
Uniqueness
1,3-Bis(3-acetoxy-2-acetylphenoxy)-2-acetoxypropane is unique due to its multiple acetoxy and acetyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further functionalization in synthetic chemistry.
Propriétés
Numéro CAS |
112489-26-6 |
|---|---|
Formule moléculaire |
C25H26O10 |
Poids moléculaire |
486.5 g/mol |
Nom IUPAC |
[2-acetyl-3-[3-(2-acetyl-3-acetyloxyphenoxy)-2-acetyloxypropoxy]phenyl] acetate |
InChI |
InChI=1S/C25H26O10/c1-14(26)24-20(8-6-10-22(24)34-17(4)29)31-12-19(33-16(3)28)13-32-21-9-7-11-23(35-18(5)30)25(21)15(2)27/h6-11,19H,12-13H2,1-5H3 |
Clé InChI |
SWZIWWYLQAZTIC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=CC=C1OC(=O)C)OCC(COC2=C(C(=CC=C2)OC(=O)C)C(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



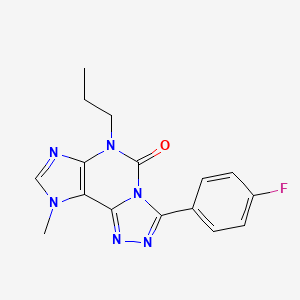
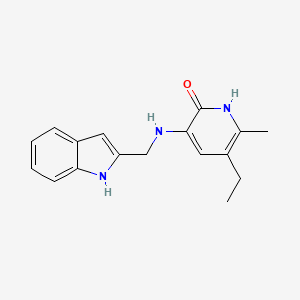


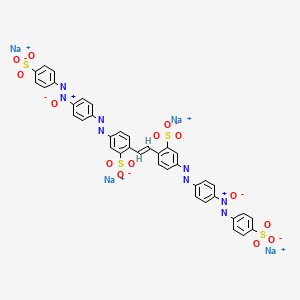
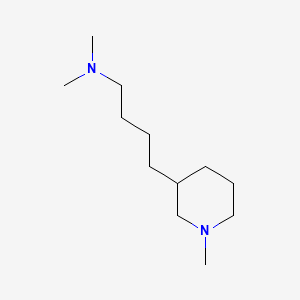




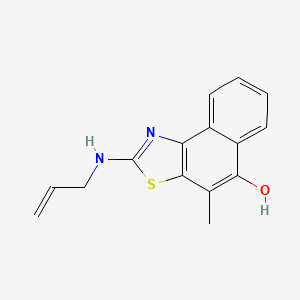
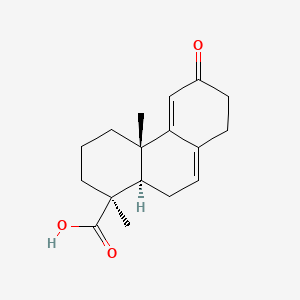
![2-[(3s,4r)-4-{[(3,4-Dichloro-5-Methyl-1h-Pyrrol-2-Yl)carbonyl]amino}-3-Fluoropiperidin-1-Yl]-1,3-Thiazole-5-Carboxylic Acid](/img/structure/B12786262.png)
